![molecular formula C5H2BrN3OS B13094190 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13094190.png)
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a bromine atom at the 7th position and a thiadiazole ring fused with a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one typically involves the reaction of pyridine-2,3-diamine with bromine and sulfur sources. One common method involves the use of thionyl chloride (SOCl2) as a sulfur source and bromine (Br2) as a brominating agent. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 7th position can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted thiadiazole-pyridine derivative, while substitution with a thiol would yield a thio-substituted derivative .
Scientific Research Applications
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential anticancer, antibacterial, and antiviral properties.
Materials Science: The compound is used in the development of organic materials with fluorescence properties, making it useful in optoelectronic devices.
Organic Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one is not fully understood. its biological activity is believed to be related to its ability to interact with various molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: Similar in structure but with an additional bromine atom at the 4th position.
[1,2,5]Thiadiazolo[3,4-b]pyridine: Lacks the bromine atom and has a different ring fusion pattern.
Uniqueness
7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4(5H)-one is unique due to its specific substitution pattern and the presence of both a thiadiazole and pyridine ring. This unique structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
7-bromo-5H-[1,2,5]thiadiazolo[3,4-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3OS/c6-2-1-7-5(10)4-3(2)8-11-9-4/h1H,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQKFAWQSQRXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=O)N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
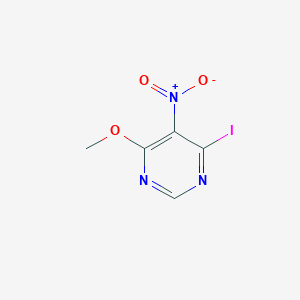
![Isothiazolo[5,4-d]pyrimidine](/img/structure/B13094116.png)
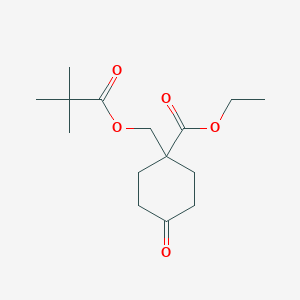
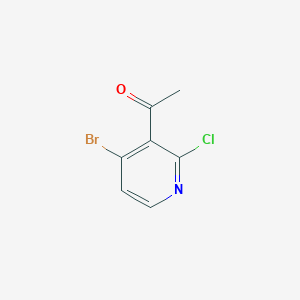
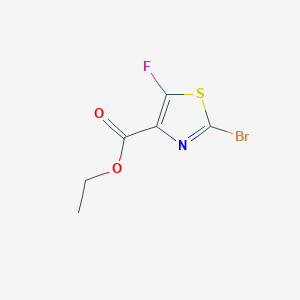

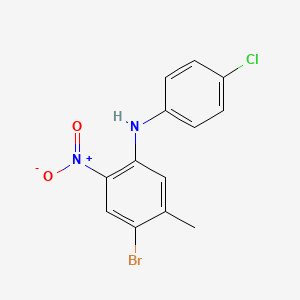
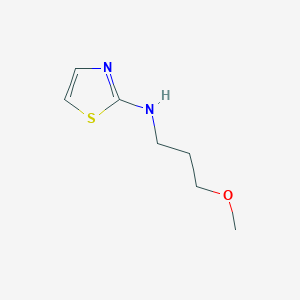
![[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione](/img/structure/B13094175.png)
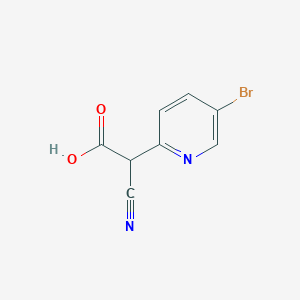


![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)

